1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Description
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a piperidine derivative featuring a 4-bromobenzyl group at the N1-position and a bulky tert-butyldiphenylsilyl (TBDPS) ether at the C4-oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules or protected intermediates for cross-coupling reactions. The TBDPS group serves as a robust protecting group for alcohols, offering stability under acidic and basic conditions, while the 4-bromobenzyl moiety provides a handle for further functionalization via Suzuki or Buchwald-Hartwig couplings .
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNOSi/c1-28(2,3)32(26-10-6-4-7-11-26,27-12-8-5-9-13-27)31-25-18-20-30(21-19-25)22-23-14-16-24(29)17-15-23/h4-17,25H,18-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOJTTKMYJEPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(4-Bromobenzyl)piperidine Intermediate
- Starting Materials: Piperidine and 4-bromobenzyl halide (commonly 4-bromobenzyl bromide or chloride).
- Reaction Conditions: Nucleophilic substitution under basic conditions, often using potassium tert-butoxide or sodium tert-amylate as base in a polar aprotic solvent such as sulfolane or N,N-dimethylacetamide (DMA).
- Procedure: Piperidine is reacted with 4-bromobenzyl halide in the presence of the base at elevated temperature (e.g., 85–100 °C) to afford 1-(4-bromobenzyl)piperidine.
- Yield and Purity: Reported yields for similar N-aryl or N-benzyl piperidines range from 58% to 95%, depending on reaction time and conditions.
Protection of the 4-Hydroxy Group with tert-Butyldiphenylsilyl Chloride
- Starting Material: 4-Hydroxypiperidine derivative (or 1-(4-bromobenzyl)piperidin-4-ol).
- Reagents: tert-Butyldiphenylsilyl chloride (TBDPSCl), imidazole or pyridine as base.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction Conditions: The hydroxy group is silylated by stirring the mixture at room temperature or slightly elevated temperature under inert atmosphere.
- Outcome: Formation of 1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine with high selectivity.
- Notes: The TBDPS protecting group is chosen for its robustness and stability under various reaction conditions.
Representative Reaction Data Table
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Benzylation of Piperidine | Piperidine + 4-bromobenzyl bromide, KtBuO, sulfolane, 85 °C | 58–95 | High temperature nucleophilic substitution |
| 2 | Hydroxy Protection (Silylation) | TBDPSCl, imidazole, DCM, rt | 80–90 | Mild conditions, high selectivity |
Summary of Key Points
- The synthesis of 1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is efficiently achieved by first performing nucleophilic substitution of piperidine with 4-bromobenzyl halide under basic conditions.
- Subsequent protection of the 4-hydroxy group with tert-butyldiphenylsilyl chloride under mild conditions affords the target compound.
- The reaction conditions are optimized to maximize yield and purity while minimizing side products.
- The process benefits from readily available starting materials, relatively simple operations, and scalable conditions suitable for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the 4-bromobenzyl group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldiphenylsilyl group can provide steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.
1-[3-(4-Bromophenyl)-2-fluoroprop-2-enyl]-3-[(tert-butyl-dimethylsilyl)oxy]piperidine (Compound 7a)
- Structure : Differs in the substitution pattern: a fluoropropenyl linker replaces the benzyl group, and the TBDMS (tert-butyldimethylsilyl) group is at C3 instead of C3.
- Synthesis : Prepared via NaHMDS-mediated coupling of sulfone 3c and 4-bromobenzaldehyde in THF at –78°C .
- Key Data: Molecular formula: C₁₈H₃₇FNOSi HRMS (ESI+): [M + H]+ observed at 330.2636 (calculated: 330.2628) .
- The smaller TBDMS group (vs. TBDPS) reduces steric bulk, increasing solubility in polar solvents.
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (Compound 2b)
- Structure : Features a Boc (tert-butoxycarbonyl)-protected piperidine nitrogen and a 4-bromobenzyloxy group at C4.
- Application : Used as a precursor for antiviral agents, where the Boc group facilitates selective deprotection .
- Comparison : The Boc group enhances stability during storage but requires acidic conditions for removal, unlike the TBDPS group, which is cleaved under fluoride ions. The absence of a silyl ether reduces lipophilicity (clogP ~3.5 vs. ~6.5 for the target compound).
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
- Structure : Contains a sulfonyl group at N1 and a TBDMS-protected hydroxyl at C4.
- Comparison : The sulfonyl group is electron-withdrawing, increasing acidity (pKa ~2.4) compared to the benzyl group in the target compound. This enhances reactivity in nucleophilic substitutions but reduces stability in reducing environments.
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
- Structure : Substituted with a 3-bromo-5-fluorophenyl group at N1 and TBDMS at C4.
- Properties: Molecular formula: C₁₇H₂₇BrFNOSi Density: 1.22 g/cm³ Predicted boiling point: 399°C .
- The fluorine atom increases metabolic stability compared to non-fluorinated analogs.
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromobenzyl)-4-(TBDPS-oxy)piperidine | C₂₈H₃₄BrNOSi | 532.58 | TBDPS ether, 4-bromobenzyl | Cross-coupling precursor | [6] |
| Compound 7a | C₁₈H₃₇FNOSi | 330.26 | Fluoropropenyl, TBDMS ether | Electrophilic reactivity | [1] |
| Compound 2b | C₁₇H₂₄BrNO₃ | 382.29 | Boc-protected, benzyloxy | Antiviral intermediate | [2] |
| 1-(4-Bromophenylsulfonyl)-4-(TBDMS-oxy)piperidine | C₁₇H₂₈BrNO₃SSi | 434.00 | Sulfonyl, TBDMS ether | Acidic deprotection | [3] |
| 1-(3-Bromo-5-fluorophenyl)-4-(TBDMS-oxy)piperidine | C₁₇H₂₇BrFNOSi | 388.39 | Halogenated aryl, TBDMS ether | Enhanced metabolic stability | [7] |
Research Findings and Implications
- Steric Effects : The TBDPS group in the target compound provides superior steric protection compared to TBDMS analogs, making it ideal for multi-step syntheses requiring orthogonal protection .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) lower pKa values, favoring deprotonation in basic media, while electron-donating groups (e.g., benzyl) enhance stability in radical reactions .
- Synthetic Flexibility : The 4-bromobenzyl moiety enables versatile functionalization via palladium-catalyzed cross-couplings, as demonstrated in using Pd catalysts and methyl tert-butyl ether .
Biological Activity
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that combines a piperidine ring with a 4-bromobenzyl group and a tert-butyldiphenylsilyl ether. This unique structure positions it as a significant molecule in pharmaceutical chemistry, particularly due to its potential biological activities. The following sections will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine core, which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through the reduction of pyridine or cyclization of appropriate precursors.
- Introduction of the 4-Bromobenzyl Group : A nucleophilic substitution reaction is performed using piperidine derivatives and 4-bromobenzyl chloride.
- Protection with tert-Butyldiphenylsilyl Group : The hydroxyl group on the piperidine ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Biological Activity
The biological activities of 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine have been examined through various studies focusing on its pharmacological properties.
Enzyme Inhibition
Piperidine derivatives are also noted for their enzyme inhibitory activities. For instance, studies have highlighted that certain piperidine compounds act as effective inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several studies have evaluated compounds similar to 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine:
- Antibacterial Screening : Compounds were tested against multiple bacterial strains, revealing moderate to strong activity against specific pathogens. For example, compounds derived from piperidine exhibited IC50 values indicating effective inhibition against urease and AChE .
- Pharmacological Evaluations : In various pharmacological assessments, piperidine derivatives demonstrated broad-spectrum bioactivity, including anti-inflammatory and anticancer properties .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves sequential alkylation and silylation steps.
Alkylation: React 4-bromobenzyl bromide with a piperidine precursor (e.g., 4-hydroxypiperidine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromobenzyl group .
Silylation: Protect the hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole or DMAP in anhydrous dichloromethane .
Optimization Tips:
- Temperature: Silylation reactions often require low temperatures (0–5°C) to minimize side reactions.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate silylation efficiency .
- Purification: Column chromatography with gradients of ethyl acetate/hexane resolves unreacted silylating agents.
Q. What analytical techniques are critical for confirming structural integrity and purity, and how should conflicting spectral data be resolved?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Assess purity (>95%) and detect trace by-products (e.g., desilylated intermediates) .
Resolving Data Contradictions: - If NMR signals overlap, use 2D techniques (HSQC, HMBC) to assign ambiguous peaks.
- Compare retention times in HPLC with authentic standards or spiked samples .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders .
- Ventilation: Use a fume hood during weighing and reactions to mitigate exposure to volatile reagents (e.g., TBDPSCl) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the introduction of the tert-butyldiphenylsilyl group, and what analytical methods validate successful protection?
Methodological Answer:
- Regioselectivity Challenges: Competing reactions at other hydroxyl groups (if present) can occur.
- Validation:
- ³¹P NMR (if phosphorylated intermediates): Confirm absence of unprotected hydroxyls.
- IR Spectroscopy: Monitor disappearance of the -OH stretch (~3200–3600 cm⁻¹) post-silylation .
Q. What methodologies are suitable for investigating the compound’s stability under various pH and temperature conditions, and how do degradation products inform storage recommendations?
Methodological Answer:
Q. In comparative studies, how does the 4-bromobenzyl moiety influence biological activity compared to other halogenated analogs, and what assay designs are optimal for such evaluations?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design:
- Analog Synthesis: Replace the 4-bromobenzyl group with chloro/fluoro analogs and test against target enzymes (e.g., bacterial topoisomerases) .
- Biological Assays:
- MIC (Minimum Inhibitory Concentration): Compare efficacy against Gram-positive/-negative pathogens.
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) to quantify IC₅₀ values .
- Key Findings:
- The 4-bromo group enhances lipophilicity, improving membrane permeability but potentially increasing cytotoxicity. Fluorinated analogs may offer better selectivity .
Data Contradiction Analysis Example:
If inconsistent biological activity is observed between batches:
Purity Check: Re-analyze via HPLC to rule out impurity interference.
Solubility Testing: Ensure consistent DMSO stock concentrations (use sonication for dispersion).
Control Experiments: Include reference compounds (e.g., ciprofloxacin) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
